molecular formula C49H55FN10O7S B610607 鲁沙韦 CAS No. 1613081-64-3

鲁沙韦

货号 B610607
CAS 编号: 1613081-64-3
分子量: 947.1
InChI 键: AXWDHVUJXNOWCC-CIGFKHTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruzasvir is a drug that has been used in trials studying the treatment of Hepatitis C, Chronic Hepatitis C, and Hepatitis C Infection . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

Ruzasvir has a complex molecular structure with a chemical formula of C49H55FN10O7S . It has an average weight of 947.1 and a monoisotopic mass of 946.395993488 . The structure includes a unique tetracyclic indole core .


Physical And Chemical Properties Analysis

Ruzasvir has a chemical formula of C49H55FN10O7S . It has an average mass of 947.1 and a monoisotopic mass of 946.395993488 . The elemental analysis of Ruzasvir is as follows: Carbon © 62.14%, Hydrogen (H) 5.85%, Fluorine (F) 2.01%, Nitrogen (N) 14.79%, Oxygen (O) 11.82%, and Sulfur (S) 3.39% .

科学研究应用

  1. 发现和开发:鲁沙韦被发现是一种具有独特四环吲哚核心的新型化合物,对常见 HCV 耐药相关多态性具有优化的活性。它被开发用于提高对慢性 HCV 感染的治疗效果,尤其是在早期临床试验中 (佟等人,2017 年)

  2. 疗效和安全性临床试验:研究评估了鲁沙韦与其他直接作用抗病毒剂(如乌普利福韦)联用的疗效和安全性。这些研究重点关注不同的 HCV 基因型,表明对几种基因型具有很高的疗效和良好的耐受性,尽管一些基因型在特定基因型中显示出疗效欠佳 (Lawitz 等人,2019 年)

  3. 体外抗病毒谱:鲁沙韦的抗病毒活性在体外得到了广泛研究,表明在抑制各种 HCV 基因型的 HCV RNA 复制方面具有很高的疗效。该化合物即使在存在血清的情况下也表现出强大的效力,并且对大多数基因型具有很强的抗药性屏障 (Asante-Appiah 等人,2018 年)

  4. 在下一代抗病毒疗法中的作用:鲁沙韦已被公认为下一代 HCV 直接作用抗病毒 (DAA) 药物方案的一部分。这些方案是泛基因型的,表明它们对所有 HCV 基因型都有效,并且有望提供简化、高效的治疗方案 (Ruiz 等人,2017 年)

  5. 在 HCV 再治疗中的应用:研究还集中在鲁沙韦在 HCV 再治疗策略中的应用,特别是在初始治疗不成功的情况下。这些研究强调了在治疗计划中考虑耐药谱的重要性 (Alimohammadi 等人,2020 年)

未来方向

Ruzasvir is currently in early clinical trials and is under evaluation as part of an all-oral DAA regimen for the treatment of chronic HCV infection . It is also being evaluated in a Phase 2 study for the treatment of Hepatitis C . The FDA has granted Fast Track designation to bemnifosbuvir, an investigational oral antiviral, for the treatment of COVID-19, which is being evaluated in combination with Ruzasvir .

属性

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDHVUJXNOWCC-RAEGKSCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55FN10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruzasvir

CAS RN

1613081-64-3
Record name Ruzasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613081643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruzasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl N,Nâ?²-([(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoroindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUZASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX752BD95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。